molecular formula C29H53NO5 B1148645 N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester CAS No. 130676-65-2

N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester

Cat. No. B1148645
CAS RN: 130676-65-2
M. Wt: 495.73482
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic raw materials like amino acids and alcohols, followed by acylation reactions to form esters. For example, using 3-pyridine carboxylic acid and leucine, esters such as N-(3-Formyl Pyridine)-Leucine Ethyl Ester can be synthesized, indicating a similar pathway could be applicable for the compound (Lai Mia, 2015).

Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within a compound. Complex esters like the one can be analyzed through techniques like NMR, IR, and HRMS spectra to confirm the structure. The structure is crucial for understanding the compound's reactivity and interactions with other molecules (K. Cheuk et al., 2003).

Chemical Reactions and Properties

The compound's chemical properties, including its reactivity and the types of reactions it can undergo, are influenced by its molecular structure. For example, esterification and acylation are common reactions for such compounds, suggesting they could participate in or result from similar reactions (V. Constantinou-Kokotou et al., 1991).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and thermal stability, are crucial for handling and application of the compound. For instance, polymers derived from similar compounds exhibit high thermal stability, which could be indicative of the thermal properties of N-Formyl-L-leucine esters (K. Cheuk et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical agents, and stability in various environments, define the compound's potential applications and how it can be modified or utilized in reactions. The ester and amide groups in such compounds suggest a range of reactivity and potential for further functionalization (L. Pochet et al., 1996).

Scientific Research Applications

Leucine in Muscle Protein Synthesis and Metabolism

Leucine, a branched-chain amino acid, is extensively studied for its role in stimulating muscle protein synthesis, making it of particular interest in the prevention of age-related muscle atrophy, or sarcopenia. Studies have investigated leucine's efficacious dose and its tolerable upper intake level in both young and elderly men, indicating its potential in dietary supplementation to support muscle health (Elango, Rasmussen, & Madden, 2016).

Leucine Metabolites and Exercise Performance

Leucine metabolites, such as beta-hydroxy-beta-methylbutyrate (HMB), are recognized for their ergogenic aids, particularly in bodybuilders and strength athletes, to enhance exercise performance and skeletal muscle hypertrophy. The review by Wilson, Wilson, & Manninen (2008) provides an in-depth analysis of HMB research, discussing its effectiveness and potential mechanisms (Wilson, Wilson, & Manninen, 2008).

Pharmaconutrient in Health and Disease

Leucine has been proposed as a promising pharmaconutrient for the prevention and treatment of sarcopenia and type 2 diabetes. It acts as a strong insulin secretagogue and stimulates mRNA translation, increasing muscle protein synthesis in an insulin-independent manner. This positions leucine as a valuable nutrient in managing various health conditions, including metabolic disorders (van Loon, 2012).

Supplementation Considerations

Despite the potential benefits, long-term leucine supplementation and its effects on body composition and muscle mass have shown mixed results. Some studies indicate that supplementation may assist in weight loss processes and improve physical performance, but the efficacy largely depends on the presence of other amino acids and the specific conditions being addressed (Paza et al., 2014).

Potential in Sarcopenia and Muscle Maintenance

Research on beta-hydroxy-beta-methylbutyrate (HMB), a leucine metabolite, suggests its utility in protecting or rebuilding muscle mass in older individuals with reduced lean body mass. HMB's relationship with muscle mass maintenance and strength parameters highlights its potential therapeutic applications, although limitations in study design and methodologies call for further research (Landi et al., 2019).

properties

IUPAC Name

(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWNIYFHQZQPBP-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CC(C(=O)OC1CC(OC(=O)C1CCCCCC)CCCCCCCCCCC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester

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